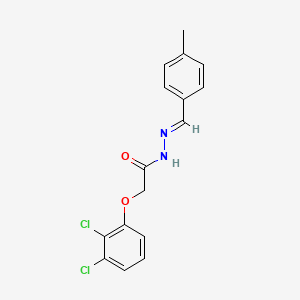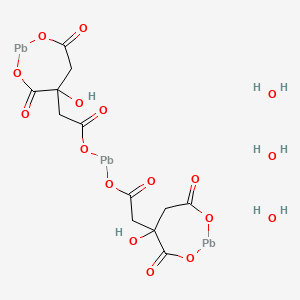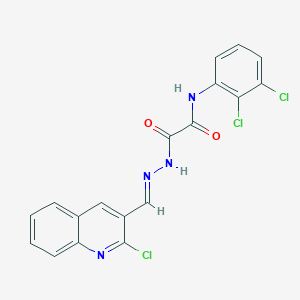(triphenylphosphine)ruthenium(II) CAS No. 1307233-23-3](/img/structure/B12055803.png)
Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene](3-phenyl-1H-inden-1-ylidene)(triphenylphosphine)ruthenium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in olefin metathesis. This compound is part of a class of ruthenium-based catalysts that have been extensively studied for their efficiency and versatility in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) typically involves the reaction of a ruthenium precursor with the appropriate ligands. One common method involves the use of dichlororuthenium complexes as starting materials, which are then reacted with 1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene and 3-phenyl-1H-inden-1-ylidene ligands under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
化学反応の分析
Types of Reactions
Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) undergoes various types of chemical reactions, including:
Olefin Metathesis: This is the primary reaction for which this compound is known. It involves the exchange of alkylidene groups between olefins.
Substitution Reactions: The compound can participate in ligand exchange reactions where one or more ligands are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions with this compound include olefins, alkenes, and other organic substrates. The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation and degradation of the catalyst .
Major Products
The major products formed from these reactions depend on the specific substrates used. In olefin metathesis, the products are typically new olefins with different alkylidene groups.
科学的研究の応用
Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) has a wide range of applications in scientific research:
Medicine: The compound’s catalytic properties are being explored for the synthesis of pharmaceutical compounds.
作用機序
The mechanism by which Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) exerts its catalytic effects involves the coordination of the ruthenium center with the olefin substrates. This coordination facilitates the breaking and forming of carbon-carbon double bonds, leading to the desired metathesis products. The molecular targets are typically the olefinic bonds in the substrates, and the pathways involve the formation of metallacyclobutane intermediates .
類似化合物との比較
Similar Compounds
Dichloro1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II): This compound is also used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Hoveyda-Grubbs Catalyst® M731: Another ruthenium-based catalyst used for olefin metathesis, known for its high initiation rate and efficiency.
Uniqueness
Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) is unique due to its specific ligand structure, which provides stability and reactivity in metathesis reactions. Its ability to catalyze reactions at relatively low temperatures and its compatibility with a wide range of substrates make it a valuable tool in synthetic chemistry .
特性
CAS番号 |
1307233-23-3 |
|---|---|
分子式 |
C61H63Cl2N2Ru- |
分子量 |
996.1 g/mol |
IUPAC名 |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;diphenylmethylbenzene |
InChI |
InChI=1S/C27H38N2.C19H15.C15H10.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h9-14,18-21H,15-16H2,1-8H3;1-15H;1-9,11H;2*1H;/q;-1;;;;+2/p-2 |
InChIキー |
ADPFVUFTADMXHV-UHFFFAOYSA-L |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ru](=C3C=C(C4=CC=CC=C43)C5=CC=CC=C5)(Cl)Cl)C6=C(C=CC=C6C(C)C)C(C)C.C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Naphthalen-2-yl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane](/img/structure/B12055721.png)


![(3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate](/img/structure/B12055750.png)

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12055764.png)
![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12055779.png)

![(3aS,7aS)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12055781.png)



